molecular formula C19H19ClN2O2 B304450 3-{[2-(3-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-{[2-(3-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B304450
M. Wt: 342.8 g/mol
InChI Key: UZWNYNKEKZALTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(3-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinedione core substituted with chlorophenyl and methylphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor.

    Substitution Reactions:

    Final Assembly: The final step involves the coupling of the substituted pyrrolidinedione with the aminoethyl group under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-{[2-(3-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[2-(3-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-amino-1-phenylhexan-1-one hydrochloride
  • N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one hydrochloride
  • N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one hydrochloride
  • N-butyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride

Uniqueness

3-{[2-(3-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione stands out due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

3-[2-(3-chlorophenyl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H19ClN2O2/c1-13-5-7-16(8-6-13)22-18(23)12-17(19(22)24)21-10-9-14-3-2-4-15(20)11-14/h2-8,11,17,21H,9-10,12H2,1H3

InChI Key

UZWNYNKEKZALTN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)Cl

Origin of Product

United States

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